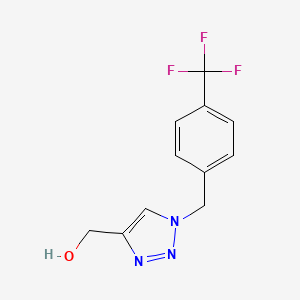
(S)-叔丁基(1-(吡咯烷-3-基)环丙基)氨基甲酸酯
描述
“(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a cyclopropyl group (a three-carbon ring), and a carbamate group (consisting of an organic group linked to a carbonyl (C=O) group, which is in turn linked to an oxygen atom).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the formation of the carbamate . The exact methods would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and cyclopropyl group would contribute to the three-dimensionality of the molecule. The presence of the carbamate group could also influence the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The carbamate group is often involved in reactions, and the pyrrolidine ring can also participate in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbamate group could influence the compound’s solubility in different solvents .科学研究应用
合成和结构分析
与所讨论的化学物质相关的叔丁基{1(S)-[(3R,4S,5S)-5-苄基-4-羟基-2-氧代-3-吡咯烷基]-2-苯乙基}氨基甲酸酯化合物展示了合成手性分子的复杂性和精确性。它强调了分子内氢键在稳定此类结构中的重要性,这对于它们在包括药物化学在内的各个领域的潜在应用至关重要(Weber 等,1995)。
方法学发展
(S)-叔丁基 1-氧代-1-(1-(吡啶-2-基)环丙基氨基)丙烷-2-基氨基甲酸酯的可扩展合成展示了化学合成方法学的进步。此类发展对于复杂有机化合物的规模化生产至关重要,可能导致新药的发现和开发(Li 等,2012)。
药物中间体合成
耿敏 (2010) 描述的由衣康酸酯合成叔丁基(1-苄基吡咯烷-3-基)甲基氨基甲酸酯和叔丁基吡咯烷-3-基甲基氨基甲酸酯,证明了合成药物中间体的持续努力。这些中间体在制药行业中对于制造各种治疗剂至关重要(耿敏,2010)。
化学稳定性和反应性
对包括叔丁基-1-吡咯烷羧酸酯在内的杂环氨基甲酸酯气相消除动力学的研究,提供了对这类化合物的热稳定性和反应性的见解。了解这些性质对于安全处理和在各种化学过程中应用它们至关重要(Brusco 等,2002)。
对映选择性合成
通过腈阴离子环化策略不对称合成 N-叔丁基二取代吡咯烷,例证了对映选择性合成在产生具有高旋光纯度的分子中的重要性。此类方法对于开发对映异构体纯的药物至关重要(Chung 等,2005)。
作用机制
安全和危害
属性
IUPAC Name |
tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCVIHNVLALCL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)
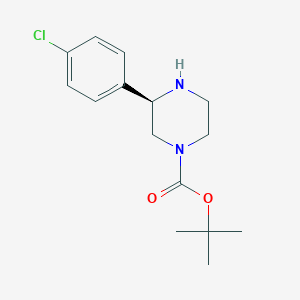

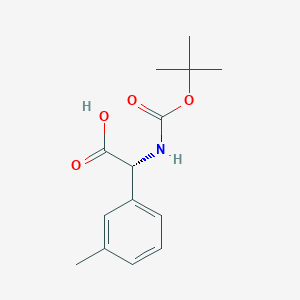
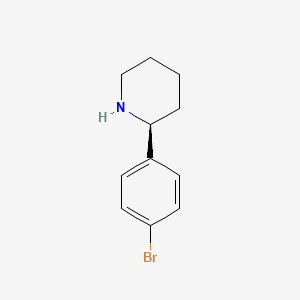
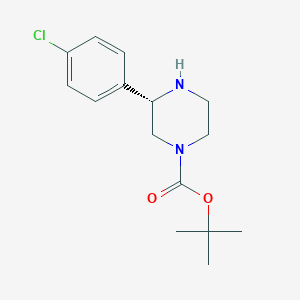
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)

![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)
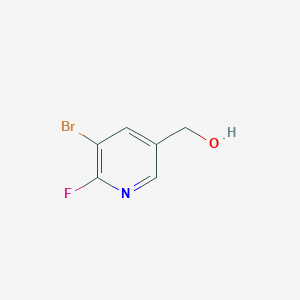

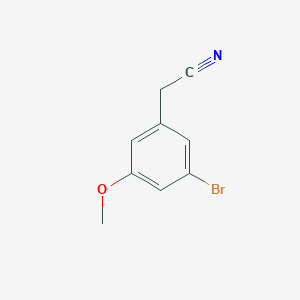
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
